2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a chlorinated phenyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acylation: The final step involves the acylation of the aminothiazole with pyridine-3-acetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity. The pathways involved can include inhibition of kinases or other regulatory proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide
- 2-(2-((3-bromophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide
- 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the pyridine ring in specific positions enhances its reactivity and potential as a versatile research tool.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-11-3-1-4-12(7-11)20-16-21-14(10-23-16)8-15(22)19-13-5-2-6-18-9-13/h1-7,9-10H,8H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHYBDXMCACMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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